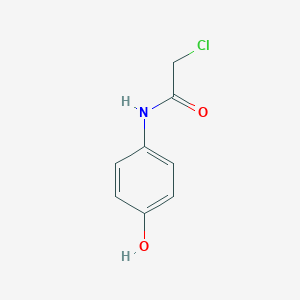

2-chloro-N-(4-hydroxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOICCNYVOWJAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284728 | |

| Record name | 2-chloro-N-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2153-11-9 | |

| Record name | 2153-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Base Optimization

While acetic acid remains the standard solvent, alternative systems have been explored for scalability and cost efficiency. A patent describing the synthesis of structurally analogous compounds employs toluene as a non-polar solvent with sodium carbonate as the base . Although this method targets 2-chloro-N-(4-nitrophenyl)acetamide, its principles are transferable. In this approach, 4-nitroaniline reacts with chloroacetyl chloride in toluene, with sodium carbonate neutralizing HCl. The reaction achieves a 93% yield, suggesting that non-polar solvents may enhance selectivity for certain substrates .

Comparative Solvent Analysis:

Polar solvents like acetic acid favor rapid protonation of the amine, accelerating acylation, whereas toluene minimizes side reactions in moisture-sensitive conditions .

Stoichiometric and Temperature Effects

Stoichiometric excess of chloroacetyl chloride (1.2 equivalents) is critical to driving the reaction to completion, as unreacted 4-aminophenol can lead to dimerization byproducts . Elevated temperatures during reagent addition risk decomposition of the acyl chloride, necessitating strict ice-bath conditions. Post-addition stirring at room temperature ensures complete conversion, with reaction times typically under 3 hours .

Industrial-Scale Production

Industrial adaptations prioritize continuous flow reactors to enhance safety and efficiency. A patent methodology for large-scale synthesis utilizes dichloromethane and water in a biphasic system, enabling facile separation of organic and aqueous layers . Sodium hydroxide serves as the base, and dimethyl sulfate acts as a methylating agent in subsequent steps. While this approach is tailored for N-methyl derivatives, its framework—particularly the use of automated temperature control and rotary evaporation—is applicable to the target compound’s production .

Purification Techniques

Recrystallization from ethanol remains the gold standard for purification, achieving >98% purity . Alternative solvents like methyl tert-butyl ether and methanol (5:1 v/v) have been reported for related acetamides, though they may require multiple crystallization cycles for comparable purity .

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-aminophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The chloro group’s electron-withdrawing effect enhances the acyl chloride’s reactivity, while the hydroxyl group’s ortho positioning stabilizes the intermediate through hydrogen bonding .

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-chloro-N-(4-hydroxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as or can be used under acidic or basic conditions.

Reduction: Reducing agents like or are commonly employed.

Substitution: Nucleophiles such as , , or can be used in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Properties

The synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 4-hydroxyaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction yields a colorless crystalline product with a melting point of approximately 413–415 K and a yield of about 89% . The compound exhibits significant structural characteristics, including a twist angle between the hydroxybenzene and acetamide groups, which influences its reactivity and interaction with biological targets .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules due to its reactive chloro and hydroxy groups, which facilitate further chemical transformations.

Biological Research

In biological contexts, this compound is employed to study enzyme interactions and protein modifications. It can function as both a substrate and an inhibitor in enzymatic reactions, allowing researchers to investigate enzyme kinetics and mechanisms of action .

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a tool for biochemical research .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that it may possess analgesic properties similar to those of acetaminophen (paracetamol), but with reduced hepatotoxicity. This makes it a candidate for developing safer analgesic drugs .

Case Study: Analgesic Development

A novel series of analgesics derived from this compound were tested in vivo for their efficacy and safety profile. These compounds maintained analgesic effects while significantly reducing liver toxicity compared to traditional analgesics .

Industrial Applications

In industrial settings, this compound is used in the production of dyes, pigments, and specialty chemicals. Its reactivity allows it to be integrated into various chemical processes, enhancing product diversity and functionality .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloro and hydroxyphenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula: C₈H₈ClNO₂

- Molecular Weight : 185.607 g/mol

- Synonyms: 2-Chloro-4-hydroxyacetanilide, 2′-Chloro-4-Hydroxyacetanilide

- Key Features: The compound contains a chloroacetamide backbone with a hydroxyl group at the para position of the phenyl ring. This structural motif confers unique electronic properties, such as moderate acidity (pKa ~9–10 for the phenolic -OH group) , and reactivity for further derivatization.

Synthetic Relevance :

2-Chloro-N-(4-hydroxyphenyl)acetamide serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems (e.g., thiadiazoles, pyridines) or bioactive molecules via nucleophilic substitution of the chlorine atom .

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Physicochemical Properties

The para-substituent on the phenyl ring significantly influences electronic, steric, and solubility properties. Below is a comparative analysis:

Electronic Effects :

- Hydroxyl (-OH) : Electron-donating via resonance, increasing nucleophilicity at the chloroacetamide site.

- Nitro (-NO₂): Electron-withdrawing, deactivating the ring and reducing reactivity toward electrophiles.

- Fluoro (-F) : Mild electron-withdrawing via inductive effect; enhances metabolic stability in drug design .

Solubility: The hydroxyl group in this compound improves aqueous solubility compared to nitro or cyano derivatives, making it preferable for biological applications .

Crystallographic and Structural Insights

- Hydrogen Bonding :

In this compound, intramolecular C–H···O interactions stabilize the planar conformation, while intermolecular N–H···O bonds facilitate crystal packing . By contrast, nitro derivatives show twisted nitro groups, disrupting planarity . - Packing Efficiency : Fluorinated analogs form infinite chains via N–H···O hydrogen bonds along the crystallographic axis, whereas hydroxylated derivatives exhibit denser packing due to stronger H-bond networks .

Biological Activity

2-Chloro-N-(4-hydroxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure : The compound has the molecular formula and is characterized by a chloro group at the 2-position and a hydroxy group at the 4-position of the phenyl ring. This unique arrangement influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies highlight the antibacterial and antifungal activities of this compound. Research conducted by Yusufov et al. revealed that this compound exhibits appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Bacillus subtilis | 8-14 |

| Staphylococcus aureus | 8-14 |

| Escherichia coli | 6-12 |

| Pseudomonas aeruginosa | Weak activity |

The compound showed weaker activity against Pseudomonas aeruginosa and no activity against fungal strains such as Candida albicans .

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes or receptors. The chloro and hydroxyphenyl groups enhance its binding affinity, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways .

Case Studies and Research Findings

- Antibacterial Activity Study : In a comparative study, this compound was evaluated alongside other similar compounds. The results indicated that it possessed unique antibacterial properties due to its structural characteristics, which enhance its reactivity in substitution reactions .

- Cytotoxicity Investigation : A study on cytotoxic effects demonstrated that this compound could serve as a lead for developing drugs with reduced hepatotoxicity compared to traditional analgesics like acetaminophen .

- Enzyme Interaction Studies : Experimental data suggest that this compound can act as an inhibitor in enzymatic reactions, further emphasizing its potential therapeutic applications in medicinal chemistry .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Positioning of Groups | Antibacterial Activity |

|---|---|---|

| 3-Chloro-4-hydroxyacetanilide | Chloro at 3, Hydroxy at 4 | Moderate |

| 4-Acetylamino-2-chlorophenol | Chloro at 2 | Low |

| This compound | Chloro at 2, Hydroxy at 4 | High |

This table illustrates that the specific positioning of functional groups in this compound contributes to its enhanced biological activity compared to its analogs .

Future Directions for Research

The future research directions for this compound include:

- Exploration of Antiviral Properties : Investigating potential antiviral activities could broaden its therapeutic applications.

- Mechanistic Studies : Further elucidation of its mechanism of action will provide insights into how it interacts with various biological targets.

- Development of Derivatives : Synthesizing analogs with modified structures may enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(4-hydroxyphenyl)acetamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Approach : The synthesis typically involves reacting 4-hydroxyaniline with chloroacetyl chloride in a base-mediated reaction. Pyridine is commonly used to neutralize HCl byproducts . Key parameters include:

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or THF to prevent hydrolysis.

- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity.

- Critical Factors : Excess chloroacetyl chloride (1.2 equivalents) ensures complete amide formation, while slow addition prevents exothermic side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Spectroscopy :

- NMR : -NMR identifies aromatic protons (δ 6.8–7.2 ppm) and the acetamide methylene (δ 4.2 ppm). -NMR confirms carbonyl resonance at ~168 ppm .

- FT-IR : Stretching vibrations at 1650–1680 cm (C=O) and 3300–3450 cm (N–H/O–H) validate functional groups .

Advanced Research Questions

Q. How does the presence of chlorine and hydroxyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- Chlorine : The electron-withdrawing effect of the chloro group activates the acetamide carbonyl for nucleophilic attack, enhancing reactivity with amines or thiols .

- Hydroxyl Group : The para-hydroxyl substituent participates in hydrogen bonding, which can stabilize transition states or direct regioselectivity in aromatic substitutions .

- Experimental Validation : Compare reaction rates with analogs lacking hydroxyl/chloro groups (e.g., N-phenylacetamide) using kinetic studies (HPLC monitoring) .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound across different studies?

- Data Contradiction Analysis :

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using CLSI guidelines to minimize inter-lab variability .

- Structural Comparisons : Cross-reference analogs (e.g., ’s comparative table) to identify substituent-dependent activity trends. For example, replacing the hydroxyl group with methoxy reduces antifungal activity by ~40% .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values in cancer cell lines) to identify outliers and validate statistical significance .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or kinases). The hydroxyl group often forms hydrogen bonds with active-site residues .

- MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .

- Validation : Compare predicted binding affinities with experimental IC values from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.